H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl
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Overview
Description
H-Cys(1)-piperazino(4-Me)H-Cys(1)-piperazino(4-Me)4HCl is a synthetic compound that features a cysteine derivative linked to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl typically involves the following steps:
Protection of Cysteine: The cysteine amino group is protected to prevent unwanted reactions.
Formation of Piperazine Derivative: The piperazine moiety is synthesized separately, often involving methylation at the 4-position.
Coupling Reaction: The protected cysteine and piperazine derivatives are coupled under specific conditions to form the desired compound.
Deprotection and Purification: The protecting groups are removed, and the compound is purified, often using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Reduction reactions can target the piperazine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other nucleophiles.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds.
Scientific Research Applications
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, signal transduction, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
H-Cys(4-MeBzl)-OH: A cysteine derivative with a benzyl group.
H-Cys(4-MeO-Bzl)-OH: A cysteine derivative with a methoxybenzyl group.
Uniqueness
H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl is unique due to its specific piperazine substitution, which may confer distinct biological and chemical properties compared to other cysteine derivatives.
Properties
Molecular Formula |
C16H36Cl4N6O2S2 |
---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-3-(4-methylpiperazin-1-yl)-3-oxopropyl]disulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one;tetrahydrochloride |
InChI |
InChI=1S/C16H32N6O2S2.4ClH/c1-19-3-7-21(8-4-19)15(23)13(17)11-25-26-12-14(18)16(24)22-9-5-20(2)6-10-22;;;;/h13-14H,3-12,17-18H2,1-2H3;4*1H/t13-,14-;;;;/m0..../s1 |
InChI Key |
YPXJOPDHFCBKAH-UEZRWYIOSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](CSSC[C@@H](C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CSSCC(C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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